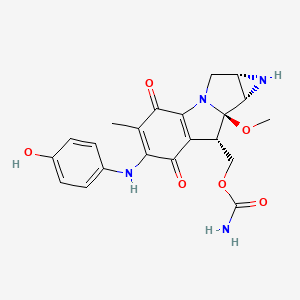

7-N-(4-Hydroxyphenyl)mitomycin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-N-(4-Hydroxyphenyl)mitomycin C is a bioactive chemical.

Aplicaciones Científicas De Investigación

Hematologic Toxicity Comparison

7-N-(p-Hydroxyphenyl)mitomycin C (M-83) exhibits significantly lower hematologic toxicity compared to Mitomycin C (MMC), particularly in myelosuppression and leukopenia. M-83 causes milder bone marrow damage and faster recovery from myelosuppression, resulting in a higher white blood cell count compared to MMC (Kobayashi et al., 1981).

DNA Alkylation and Binding

M-83 binds to DNA in vivo and chemically after reductive activation, showing preferential binding to the adenine moiety in DNA. This results in two modified nucleotides, suggesting its potential in DNA interaction studies (Hashimoto et al., 1982).

Enzyme Immunoassay Development

An enzyme immunoassay for M-83 has been developed, providing a sensitive method for detecting this anticancer drug in serum. This assay is monospecific to M-83 and shows minimal cross-reactivity with other mitomycin analogues (Fujiwara et al., 1984).

Pharmacokinetics in Tumor Xenografts

M-83 has shown positive antitumor effects against various human tumor xenografts. Its serum level and pharmacokinetics were studied, revealing a biphasic elimination with a specific half-life, and the concentration in tumors correlated with drug efficacy (Asanuma, 1985).

Antitumor Activity

M-83 demonstrates higher antitumor activity compared to MMC in various tumor models. It has been effective against ascites sarcoma, fibrosarcoma, melanoma, leukemia, and lymphoma, often with a higher chemotherapeutic ratio than MMC (Imai et al., 1980).

Inhibition of Murine Immune Response

M-83 shows immunosuppressive activities, inducing a transient reduction in plaque-forming cell production and delayed-type hypersensitivity reactions. Its suppressive effect is milder and recovery from immunosuppression is faster compared to MMC (Okabe et al., 1982).

DNA Strand Scission Activities

M-83 exhibits higher DNA strand scission activity and phage inactivation against single- and double-stranded DNAs than MMC. It also requires reduction for action and involves oxygen radicals in DNA strand scission (Ueda et al., 1982).

Propiedades

Número CAS |

70343-57-6 |

|---|---|

Fórmula molecular |

C21H21N4O7- |

Peso molecular |

426.4 g/mol |

Nombre IUPAC |

[(4S,6S,7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m1/s1 |

Clave InChI |

UGBKJIQCOWXUSC-UHFFFAOYSA-M |

SMILES isomérico |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

SMILES canónico |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

7-N-(4-hydroxyphenyl)mitomycin C 7-N-(p-hydroxyphenyl)-mitomycin C 7-N-PHPMC KW 2083 NSC 278891 NSC-278891 |

Origen del producto |

United States |

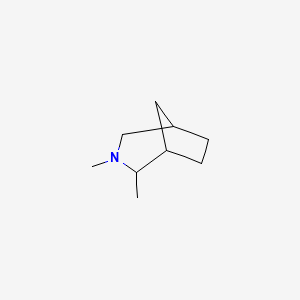

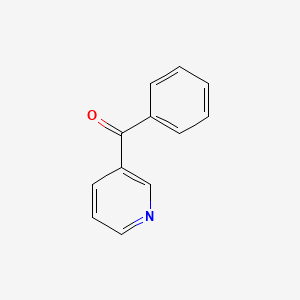

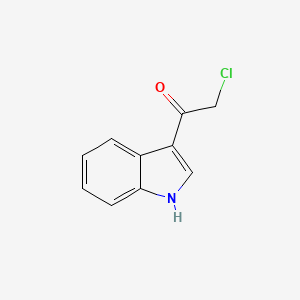

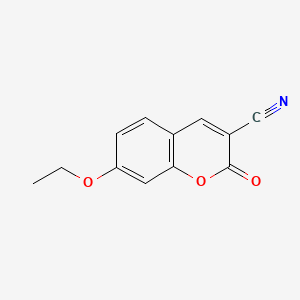

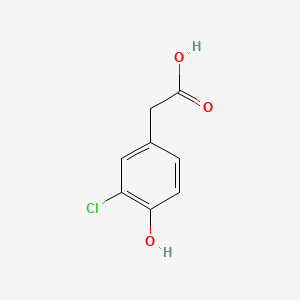

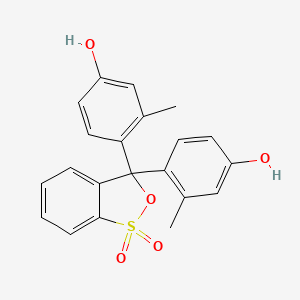

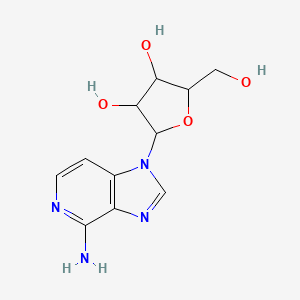

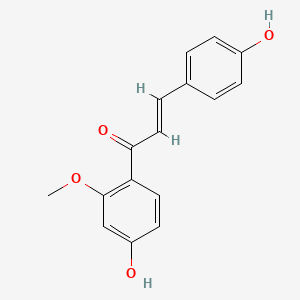

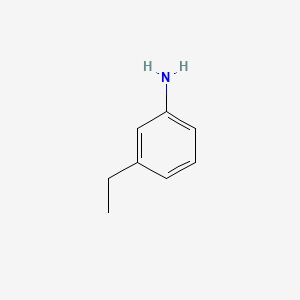

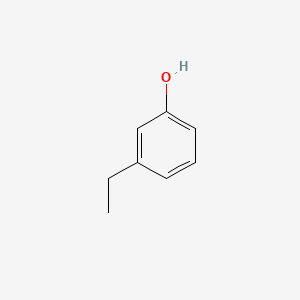

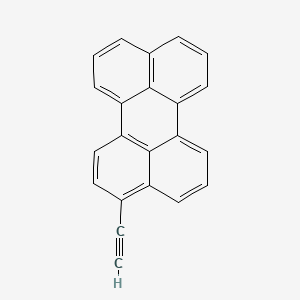

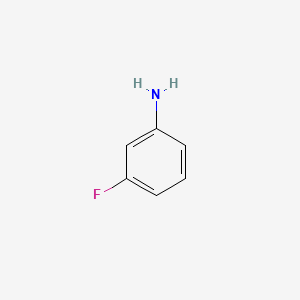

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.